molecular formula C12H13ClO3 B14577285 Methyl 4-(4-chloro-4-oxobutyl)benzoate CAS No. 61495-31-6

Methyl 4-(4-chloro-4-oxobutyl)benzoate

Cat. No.: B14577285
CAS No.: 61495-31-6
M. Wt: 240.68 g/mol
InChI Key: JXDFTSZQABCZOF-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-4-oxobutyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a 4-chloro-4-oxobutyl chain. The structure combines aromatic, ketone, and ester functionalities, making it a versatile intermediate in pharmaceutical and synthetic chemistry.

Properties

CAS No.

61495-31-6

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 4-(4-chloro-4-oxobutyl)benzoate

InChI

InChI=1S/C12H13ClO3/c1-16-12(15)10-7-5-9(6-8-10)3-2-4-11(13)14/h5-8H,2-4H2,1H3

InChI Key

JXDFTSZQABCZOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(4-chloro-4-oxobutyl)benzoate can be synthesized through a multi-step process involving the reaction of toluene with bromobutane to generate 4-bromobutyltoluene. This intermediate is then reacted with methyl formate to obtain the final product . The reaction conditions typically involve the use of solvents such as chloroform, dimethyl sulfoxide, or methanol, and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is often purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-chloro-4-oxobutyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the 4-chloro-4-oxobutyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 4-(4-chloro-4-oxobutyl)benzoate is used as a reagent in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may also be explored for potential biological activity.

Medicine: The compound is involved in the synthesis of pharmaceutically active molecules, including anticancer agents such as Pemetrexed. Its role as an intermediate in drug development makes it valuable for medicinal chemistry research.

Industry: this compound is used in the production of specialty chemicals and materials. Its ability to decolorize certain organic solvents makes it useful in various industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(4-chloro-4-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of active compounds, it may participate in reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-(4-chloro-4-oxobutyl)benzoate with structurally related methyl benzoate derivatives, focusing on synthesis, substituent effects, and spectroscopic data.

Table 1: Key Comparative Data

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Spectral Data (NMR/MS) Applications/Notes
Methyl 4-(3-chloropropoxy)benzoate 3-chloropropoxy chain 228.67 (calc.) 94 $^1$H NMR (CDCl$_3$): δ 8.3 (s, 1H) Pharmaceutical intermediate
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate 3-chloropropoxy, CF$_3$ groups 310.73 (calc.) 94 $^1$H NMR: δ 8.3 (0.101 g, yield 53%) High-yield intermediate synthesis
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate Chlorophenyl-ureido, phenylacetamido 438.1 ([M+H]$^+$) 44 ESI–MS: m/z 438.1 Bioactive analog with moderate yield
Benzoylmethyl 4-chlorobenzoate 4-chlorobenzoyl, oxoethyl 288.71 (calc.) 92.8 M.p: 453–454 K Crystalline solid with defined packing
Methyl 4-chlorobenzoate 4-chloro group 170.59 (calc.) N/A N/A Simple halogenated ester

Structural and Functional Comparisons

Substituent Effects on Reactivity and Yield

  • Chain Length and Functionality : Methyl 4-(3-chloropropoxy)benzoate and this compound differ in chain length (3-carbon vs. 4-carbon) and functional groups (ether vs. ketone). The ketone in the latter may increase electrophilicity, aiding further derivatization.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF$_3$) group in enhances stability and alters electronic properties compared to the keto group in the target compound.

Synthetic Efficiency

  • High yields (94%) are achieved for methyl 4-(3-chloropropoxy)benzoate and its trifluoromethyl analog via nucleophilic substitution, suggesting robustness for similar syntheses. In contrast, ureido-substituted analogs show lower yields (31–44%), likely due to steric hindrance or side reactions.

Spectroscopic and Physical Properties

  • NMR Shifts : Aromatic protons in methyl 4-(3-chloropropoxy)benzoate resonate at δ 8.3, typical for para-substituted benzoates. The CF$_3$ group in deshields adjacent protons, causing distinct splitting.
  • Crystallinity : Benzoylmethyl 4-chlorobenzoate forms stable crystals with intermolecular C–H···O bonds, a feature likely shared by the target compound due to its keto group.

Pharmaceutical Relevance

  • Methyl 4-(3-chloropropoxy)benzoate is a precursor to dronedarone, highlighting the utility of chlorinated benzoates in drug development. The target compound’s keto group could enable similar applications in synthesizing bioactive molecules.

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